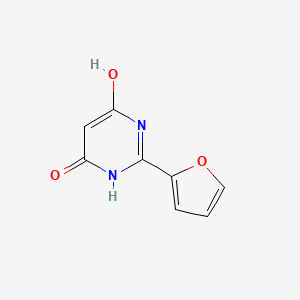

2-(2-Furyl)pyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

89508-87-2 |

|---|---|

Molecular Formula |

C8H6N2O3 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H6N2O3/c11-6-4-7(12)10-8(9-6)5-2-1-3-13-5/h1-4H,(H2,9,10,11,12) |

InChI Key |

BTVLIKJDLVDFOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CC(=O)N2)O |

Origin of Product |

United States |

Contextual Significance of Pyrimidine 4,6 Diol Scaffolds in Medicinal Chemistry

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. semanticscholar.org This prevalence in nature has made the pyrimidine scaffold a privileged motif in the development of therapeutic agents. semanticscholar.org Pyrimidine derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. orientjchem.orgresearchgate.net

The pyrimidine-4,6-diol substructure, in particular, has been a focal point of research, with its derivatives showing promising biological potential. These compounds are investigated for a variety of therapeutic applications, stemming from their diverse activities which include antimicrobial, antioxidant, and anticancer properties. smolecule.com For instance, certain pyrimidine derivatives have been explored for their activity against various pathogens, including bacteria and fungi. orientjchem.orgsmolecule.com Furthermore, the antioxidant capabilities of some pyrimidine compounds suggest a potential role in mitigating oxidative stress-related conditions. smolecule.com In the realm of oncology, pyrimidine analogs are a cornerstone of chemotherapy, and novel derivatives are continuously being evaluated for their anticancer efficacy. orientjchem.orgresearchgate.net More recently, specific 2-substituted pyrimidine-4,6-diol derivatives have been identified as potent agonists of GPR84, a receptor implicated in inflammatory processes, highlighting a modern application for this classic scaffold. nih.gov

Table 1: Reported Biological Activities of Pyrimidine-4,6-diol Derivatives

| Biological Activity | Description | Key Findings | References |

| Antimicrobial | Activity against pathogenic microorganisms. | Some derivatives exhibit antibacterial and antifungal properties. | orientjchem.orgsmolecule.com |

| Antioxidant | Ability to scavenge free radicals and protect against oxidative stress. | Pyrimidine compounds have been shown to act as radical scavengers. | smolecule.com |

| Anticancer | Potential to inhibit the growth of cancer cells. | The pyrimidine nucleus is a key feature in various chemotherapeutic agents. | orientjchem.orgresearchgate.net |

| GPR84 Agonism | Activation of the G-protein coupled receptor 84. | 2-(Hexylthio)pyrimidine-4,6-diol was identified as a GPR84 agonist with 5-fold greater potency than a known agonist. | nih.gov |

The Role of Furan Substitution in Heterocyclic Compound Design

The incorporation of a furan (B31954) ring into a molecular structure is a well-established strategy in medicinal chemistry to modulate a compound's properties. utripoli.edu.ly Furan, a five-membered aromatic heterocycle containing an oxygen atom, is present in numerous commercially available drugs. utripoli.edu.lyijabbr.com Its utility stems from several key characteristics.

One of the most significant roles of the furan ring is as a bioisostere. researchgate.net Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tool in drug design. The furan ring is often used as a bioisosteric replacement for phenyl and other aromatic rings. researchgate.netcambridgemedchemconsulting.com This substitution can lead to improved metabolic stability, altered polarity, and enhanced water solubility, which in turn can positively impact a drug candidate's pharmacokinetic profile. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a furan can reduce metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com

Furthermore, the furan moiety itself can be crucial for biological activity through its specific interactions with biological targets like enzymes and receptors. ijabbr.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target. utripoli.edu.ly The aromatic nature of the furan ring also allows it to participate in various non-covalent interactions. Furan derivatives have been associated with a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lyijabbr.com

Table 2: Attributes and Applications of Furan in Medicinal Chemistry

| Attribute | Description | Impact on Drug Design | References |

| Bioisosterism | Acts as a substitute for other aromatic rings like phenyl. | Can improve metabolic stability and solubility. | researchgate.netcambridgemedchemconsulting.com |

| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. | Enhances binding affinity to biological targets. | utripoli.edu.ly |

| Modulation of Polarity | The presence of the oxygen heteroatom increases polarity compared to a phenyl ring. | Can influence water solubility and cell membrane permeability. | cambridgemedchemconsulting.com |

| Diverse Biological Activities | Furan-containing compounds exhibit a wide range of pharmacological effects. | Serves as a scaffold for developing new therapeutic agents. | utripoli.edu.lyijabbr.com |

Overview of Research Gaps and Opportunities Pertaining to 2 2 Furyl Pyrimidine 4,6 Diol

Despite the well-documented significance of both the pyrimidine-4,6-diol scaffold and the furan (B31954) ring in medicinal chemistry, there is a notable lack of specific research focused on the combined entity, 2-(2-Furyl)pyrimidine-4,6-diol. A comprehensive search of the scientific literature reveals a significant research gap concerning the synthesis, characterization, and biological evaluation of this particular compound.

This absence of data presents a clear opportunity for investigation. The synthesis of 2-(2-Furyl)pyrimidine-4,6-diol could likely be achieved through established methods of pyrimidine (B1678525) ring formation. The key research questions would then revolve around its potential biological activities. Based on the known properties of its constituent parts, several hypotheses can be formulated:

Antimicrobial Activity: Given that both pyrimidine and furan derivatives have demonstrated antimicrobial properties, it is plausible that 2-(2-Furyl)pyrimidine-4,6-diol could exhibit activity against various bacterial or fungal strains.

Anticancer Potential: The pyrimidine core is a known pharmacophore in oncology. The addition of the furan ring could modulate this activity, potentially leading to a novel anticancer agent.

Enzyme Inhibition: Many heterocyclic compounds function as enzyme inhibitors. Investigating the effect of 2-(2-Furyl)pyrimidine-4,6-diol on various enzyme classes, such as kinases or proteases, could uncover valuable therapeutic targets.

Receptor Modulation: Following the discovery of pyrimidine-4,6-diol derivatives as GPR84 agonists, it would be pertinent to screen 2-(2-Furyl)pyrimidine-4,6-diol for activity at this and other G-protein coupled receptors. nih.gov

An in-depth exploration into the synthesis and structural modification of nitrogen-containing heterocyclic compounds is fundamental to the advancement of medicinal and materials chemistry. Among these, pyrimidine derivatives stand out due to their prevalence in biologically significant molecules. This article focuses exclusively on the chemical compound 2-(2-Furyl)pyrimidine-4,6-diol , detailing the synthetic methodologies for its core structure and the strategies for its subsequent derivatization.

Computational Chemistry and Molecular Modeling for 2 2 Furyl Pyrimidine 4,6 Diol Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. For pyrimidine (B1678525) derivatives, QSAR models are developed to correlate structural features of the molecules with their biological activities. This approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties and structural attributes.

In the investigation of pyrimidine derivatives, QSAR models are constructed using a series of compounds with known biological activities. nih.govresearchgate.net For instance, in a study of furopyrimidine and thienopyrimidine compounds as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, researchers used multiple linear regression (MLR) and artificial neural network (ANN) methods to build their models. nih.govnih.govmui.ac.ir The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.govmui.ac.ir The results of such studies often indicate that non-linear methods like ANN can be more powerful in predicting the pharmacological activity of new compounds compared to linear methods like MLR. nih.govnih.govmui.ac.ir

These predictive models are crucial for virtual screening of large compound libraries to identify potential hits and for optimizing lead compounds to enhance their biological efficacy.

Identification of Physicochemical Descriptors Influencing Potency

A critical aspect of developing predictive QSAR models is the identification of key physicochemical descriptors that influence the biological potency of the compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

For pyrimidine derivatives, various molecular descriptors are calculated to understand their impact on activity. mdpi.com Theoretical molecular descriptors can codify electronic properties such as valence electrons, charges, electronegativities, and polarizability of atoms within the molecules. mdpi.com Studies on different pyrimidine analogs have highlighted the importance of these electronic properties in their interactions with biological targets. mdpi.com

In a QSAR analysis of furopyrimidine and thienopyrimidine derivatives, five specific descriptors were selected for modeling their inhibitory activity against VEGFR-2. nih.govmui.ac.ir While the specific descriptors for 2-(2-Furyl)pyrimidine-4,6-diol would be determined in dedicated studies, the general approach involves calculating a wide range of descriptors and then using statistical methods to select the most relevant ones.

The following table provides an example of the types of physicochemical descriptors that are often considered in QSAR studies of heterocyclic compounds like 2-(2-Furyl)pyrimidine-4,6-diol.

| Descriptor Category | Examples of Descriptors | Potential Influence on Potency |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, hydrogen bonding, and reaction tendencies with the target protein. |

| Steric | Molecular weight, Molar refractivity, Molecular volume | Influences the fit of the molecule into the binding pocket of the target and can affect bioavailability. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Determines the compound's solubility and ability to cross cell membranes to reach its target. |

| Topological | Connectivity indices, Wiener index | Describes the shape and branching of the molecule, which can be crucial for specific binding interactions. |

This table is illustrative and the specific descriptors influencing the potency of 2-(2-Furyl)pyrimidine-4,6-diol would need to be determined through experimental and computational studies.

Advanced Computational Methods

Beyond QSAR, more advanced computational methods are employed to gain a deeper, atomistic understanding of the behavior of 2-(2-Furyl)pyrimidine-4,6-diol and its interaction with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to investigate the electronic structure and properties of molecules with high accuracy. For pyrimidine derivatives, DFT calculations can provide insights into their reactivity, stability, and spectroscopic properties. mdpi.com

These calculations are used to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. For example, in a study of (4-bromophenyl)-4,6-dichloropyrimidine derivatives, DFT calculations were used to analyze their reactivity descriptors and the relationship between their electronic and structural properties. mdpi.com Such analyses help in understanding how the molecule might interact with its biological target at an electronic level. The hyperpolarizability (β) values can also be calculated to assess non-linear optical (NLO) properties. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like 2-(2-Furyl)pyrimidine-4,6-diol, MD simulations can provide detailed information about their conformational flexibility and their binding dynamics with a target protein.

Emerging Avenues and Future Perspectives for 2 2 Furyl Pyrimidine 4,6 Diol Research

Novel Synthetic Route Development for Scalability and Efficiency

The advancement of novel synthetic methodologies is crucial for producing 2-(2-Furyl)pyrimidine-4,6-diol and its analogs in a manner that is both efficient and scalable, facilitating further research and development. Traditional methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, but modern chemistry seeks more innovative and robust routes. nih.gov

Recent developments focus on techniques that improve yield, reduce reaction times, and are environmentally benign. For instance, methods like copper-catalyzed [3+3] annulation of amidines with saturated ketones and microwave-assisted synthesis offer efficient pathways to the pyrimidine core. nih.govrsc.org Specifically for derivatives of pyrimidine-4,6-diol, a common strategy involves the alkylation of a precursor like 2-mercaptopyrimidine-4,6-diol (B8817847) under basic conditions to generate a library of analogs. nih.gov The goal is to develop robust synthetic routes that can readily generate bulk quantities, thereby accelerating the drug development process. researchgate.net

Future progress in this area may involve flow chemistry and solid-phase synthesis to automate and streamline the production of compound libraries for high-throughput screening.

| Synthesis Strategy | Description | Advantages |

| Alkylation of Precursors | Involves the reaction of a core molecule like 2-mercaptopyrimidine-4,6-diol with various alkylating agents to create diverse side chains. | Straightforward method for generating a library of analogs for structure-activity relationship studies. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. | Increased efficiency, reduced energy consumption, and potential for cleaner reactions. |

| Multi-component Reactions | One-pot reactions where multiple starting materials react to form a complex product, minimizing the need for isolating intermediates. | High atom economy, operational simplicity, and rapid access to molecular diversity. |

Advanced Analog Design for Targeted Biological Applications

The design of advanced analogs of 2-(2-Furyl)pyrimidine-4,6-diol is pivotal for enhancing potency and selectivity toward specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to optimize interactions with target proteins. nih.gov

Research on related 2-alkylpyrimidine-4,6-diol derivatives has shown that systematic modifications can lead to highly potent and selective ligands. For example, a high-throughput screening identified 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist, and subsequent SAR studies revealed that the side chain length, linker group, and orientation of the pyrimidine ring significantly influence agonist activity. nih.gov This systematic approach led to the discovery of an analog with an EC50 value of 0.189 nM, demonstrating the power of targeted design. nih.govnih.gov

By strategically modifying the furan (B31954) ring, the pyrimidine core, or the diol groups, researchers can fine-tune the molecule's properties to target a range of proteins, such as kinases, which are often implicated in cancer. rsc.orgnih.gov The goal is to develop next-generation compounds with improved therapeutic profiles for specific diseases. mdpi.com

| Analog Series | Target/Application | Key Findings |

| 2-Alkylpyrimidine-4,6-diols | GPR84 Agonists (Inflammation) | Side chain length and linker type are critical for potency. A 6-nonylpyridine-2,4-diol analog was identified as the most potent GPR84 agonist to date. nih.govnih.gov |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 Inhibitors (Cancer) | Incorporation of a bromide at the 5-position of the pyrimidine core enhanced inhibitory and anti-proliferative activity. nih.gov |

| Furo[2,3-d]pyrimidine derivatives | PI3K/AKT Dual Inhibitors (Cancer) | Strategic modifications to facilitate hydrogen bonding and hydrophobic interactions with key amino acids in the target's binding site led to potent anticancer activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. astrazeneca.com For compounds like 2-(2-Furyl)pyrimidine-4,6-diol, these computational tools can be applied across the discovery pipeline.

Virtual Screening: AI-powered platforms can screen vast virtual libraries of molecules to identify compounds that are likely to bind to a specific biological target. nih.govresearchgate.net This reduces the time and cost associated with traditional high-throughput screening.

Property Prediction: ML models can predict the physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel analogs before they are synthesized. nih.gov This in silico analysis helps prioritize the synthesis of compounds with the highest potential for success as oral drugs. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties, tailored to fit the binding site of a target protein.

Exploration of Multifunctional Bioactivity

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer. nih.govnih.gov Pyrimidine derivatives are well-suited for this approach due to their structural versatility, which allows them to interact with a wide range of biological targets. nih.gov

The 2-(2-Furyl)pyrimidine-4,6-diol scaffold holds potential for multifunctional bioactivity. Research on the broader class of pyrimidines has demonstrated a wide spectrum of pharmacological effects, including:

Anticancer rsc.org

Antimicrobial nih.gov

Anti-inflammatory mdpi.com

Antiviral mdpi.com

For example, different pyrimidine derivatives have been designed as dual-target inhibitors, such as those targeting both BRD4 and PLK1 in cancer therapy. mdpi.com Investigating the ability of 2-(2-Furyl)pyrimidine-4,6-diol and its analogs to modulate multiple pathways simultaneously could lead to the development of more effective therapies, particularly for multifactorial diseases. nih.gov This approach can offer advantages over traditional single-target drugs by improving efficacy and potentially overcoming drug resistance. drugbank.com

Collaborative and Interdisciplinary Research Frameworks

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. nih.gov Research on 2-(2-Furyl)pyrimidine-4,6-diol and its derivatives benefits significantly from frameworks that unite experts from various fields.

Medicinal and Synthetic Chemistry: Chemists design and synthesize novel analogs. researchgate.net

Pharmacology and Biology: Biologists evaluate the efficacy and mechanism of action of these compounds in cellular and animal models.

Computational Chemistry and Data Science: Computational scientists use AI and molecular modeling to guide drug design, predict properties, and analyze data. mdpi.com

Successful drug discovery programs often emerge from the synergy between these disciplines. For instance, a study might combine structure-based drug design, chemical synthesis, cytotoxicity assays, and computational studies to develop potent dual-target inhibitors. mdpi.com Such collaborations, spanning academia and industry, are essential for translating fundamental research into tangible therapeutic advances. nih.gov This integrated approach accelerates the pace of discovery and enhances the probability of developing new, effective medicines based on the pyrimidine scaffold. mdpi.com

Q & A

Q. Table 1: SAR Trends in GPR84 Agonists

| Compound | EC₅₀ (nM) | Key Modification |

|---|---|---|

| 2-(hexylthio)pyrimidine-4,6-diol | 139 | Thioether linker, C6 chain |

| 6-OAU (reference agonist) | 653 | Ether linker, shorter chain |

| 6-Nonylpyridine-2,4-diol | 0.189 | Pyridine core, C9 chain |

These findings suggest that extending the alkyl chain and optimizing the linker/heterocycle improve agonist efficacy .

Advanced: How can pharmacokinetic (PK) parameters guide the selection of pyrimidine-4,6-diol derivatives for in vivo studies?

Answer:

PK profiling in murine models provides critical insights:

- Compound 51 (a pyridine-diol analog) showed moderate bioavailability (F% = 24.3%) with a Cₘₐₓ of 229 ± 24.3 ng/mL and AUC₀₋ₜ of 399 ± 91.4 h·ng/mL at 10 mg/kg (oral dose) .

Methodological considerations: - Conduct dose-ranging studies to assess linearity.

- Use LC-MS/MS for plasma concentration analysis.

- Monitor metabolic stability via liver microsome assays.

Advanced: Can pyrimidine-4,6-diol derivatives serve as ligands in catalytic systems?

Answer:

Yes, pyrimidine-diols like 2-(dimethylamino)pyrimidine-4,6-diol act as nitrogen-based ligands in aqueous-compatible cross-coupling reactions (e.g., Suzuki-Miyaura). Their low toxicity and strong chelating ability make them suitable for:

- Functionalizing biomolecules (peptides, nucleic acids).

- Catalyzing C–H activation in environmentally friendly solvents .

Example protocol: - Combine ligand (10 mol%), Pd catalyst (5 mol%), and substrate in H₂O/EtOH.

- Heat at 60°C for 12 hours under argon.

Basic: What analytical techniques are recommended to confirm the purity and structure of pyrimidine-4,6-diol derivatives?

Answer:

- ¹H/¹³C NMR: Detect characteristic peaks for the diol (δ ~10–12 ppm for OH) and heterocycle (e.g., pyrimidine protons at δ ~6–8 ppm) .

- Elemental analysis: Validate stoichiometry (e.g., C₇H₇N₃O₂ requires C: 48.28%, H: 4.63%, N: 24.13%) .

- Melting point: Pyrimidine-diols often decompose above 300°C .

- HPLC-MS: Assess purity (>95%) and confirm molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.